Nalfurafine hydrochloride
Vue d'ensemble
Description
Nalfurafine hydrochloride is a selective kappa-opioid agonist[“][“]. It has been the subject of scientific research for its potential in treating pruritus, a severe itching condition[“][“].
This compound has also been studied for its effects on hepatic pruritus in patients with chronic liver disease[“]. The antipruritic effects of this compound were observed within the first 7 days of treatment, and these effects persisted for the 52-week treatment period[“].
In terms of its metabolism, among cytochrome P-450 (CYP) isoforms, CYP3A4 is the major isoform involved in metabolic decyclopropylmethylation of this compound[“]. It was found to be a substrate for P-glycoprotein (P-gp), but had no inhibitory effects on P-gp-mediated transport[“].
Mécanisme D'action
Nalfurafine hydrochloride is ability to selectively target the κ-opioid receptor and produce significant anti-pruritic and antinociceptive effects, while limiting side effects, makes it a valuable tool in the treatment of conditions such as uremic pruritus and chronic pain[“].
Target of Action
This compound is a highly potent, selective full agonist of the κ-opioid receptor (KOR)[“]. It is centrally active and shows atypical properties as a KOR agonist relative to other drugs[“].
Mode of Action
This compound interacts with its target, the κ-opioid receptor, it is known to be an orally active, centrally acting, highly potent, selective full agonist of the KOR[“].
Result of Action
This compound has been shown to have anti-pruritic effects against several pruritogens and in disease models of itch[“]. It also has antinociceptive effects in various pain models[“]. Furthermore, it has been found to enhance the diuretic response and limit electrolyte losses to standard-of-care diuretics[“].
Action Environment
This compound is a substrate for P-glycoprotein (P-gp), which is ubiquitously expressed in normal tissues, including small intestines, blood–brain barrier (BBB), liver, and kidneys[“]. This suggests that the action of this compound could potentially be affected by environmental factors that influence the expression or function of P-gp.
Physical Properties
Biochemical Properties
Nalfurafine hydrochloride is interacts with the κ-opioid receptor (KOR), a protein that plays a key role in regulating pruritus in the central nervous system[“][“]. This compound is metabolized by cytochrome P-450 (this compound) isoforms in humans, with Nalfurafine hydrochloride3A4 being the major isoform involved in its metabolic decyclopropylmethylation[“].
Cellular Effects This compound has been shown to have antipruritic effects on cells[“]. It is also a substrate for P-glycoprotein (P-gp), a protein that is ubiquitously expressed in normal tissues, including small intestines, blood–brain barrier (BBB), liver, and kidneys[“]. This suggests that this compound may interact with substances that influence the expression or function of P-gp[“].
Applications De Recherche Scientifique
Treatment of Uremic Pruritus in Dialysis Patients
Nalfurafine hydrochloride has been used in clinical trials for the treatment of uremic pruritus in dialysis patients. The efficacy of oral this compound for refractory pruritus in hemodialysis patients was observed within the first 7 days of treatment, and the effects persisted for the 52-week treatment period[“].
Treatment of Hepatic Pruritus in Patients with Chronic Liver Disease
This compound has also been used in clinical trials for the treatment of hepatic pruritus in patients with chronic liver disease[“]. It was found to be effective for the treatment of refractory pruritus in chronic liver disease patients within the first 7 days of drug administration[“].
Treatment of Refractory Pruritus in Peritoneal Dialysis Patients
This compound is effective in the treatment of conventional refractory pruritus in peritoneal dialysis patients[“].
Investigation of the Role of the Upper Neuron System in Pruritus
From clinical observation, it has been suggested that the upper neuron system plays a role in the pathogenesis of pruritus[“]. This compound, as a selective kappa-opioid agonist, provides a tool for investigating this mechanism[“].
Investigation of the Role of Kappa-Opioid Receptors in Pruritus
This compound acts as a selective kappa-opioid receptor (KOR) agonist. This makes it a valuable tool for studying the role of KOR in pruritus[“].
Investigation of the Role of P-glycoprotein in Drug Transport
This compound was found to be a substrate for P-glycoprotein (P-gp), but had no inhibitory effects on P-gp-mediated transport[“]. This makes it a useful tool for studying the role of P-gp in drug transport[“].
Investigation of the Metabolic Pathways of this compound
This compound is metabolized by cytochrome P-450 (this compound) isoforms in humans, with Nalfurafine hydrochloride3A4 being the major isoform involved in its metabolic decyclopropylmethylation[“]. This provides a basis for studying the metabolic pathways of this compound[“].
Investigation of the Long-term Safety and Efficacy of this compound
Long-term studies have been conducted to investigate the safety and efficacy of nalfurafine hydrochloride1. These studies have shown that this compound is safe and effective for the treatment of refractory pruritus in patients undergoing hemodialysis or peritoneal dialysis and in chronic liver disease patients[“].
Product Comparison
Nalfurafine hydrochloride,Salvinorin A: Similarities and Differences of Organic Compounds
Similarities
Kappa-Opioid Receptor Agonists: Both this compound[“] and Salvinorin A[“][“] are known to be kappa-opioid receptor (KOR) agonists. This means they can bind to and activate the kappa-opioid receptors in the brain.
Medical Use: Both compounds have been studied for their potential medical applications. This compound is used for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis[“]. Salvinorin A, on the other hand, is being studied for its potential use in neuropsychiatric disorders[“].
Unique Structures: Both this compound and Salvinorin A have unique chemical structures that set them apart from other compounds in their respective classes. This compound is a non-nitrogenous neoclerodane[“], while Salvinorin A is a diterpenoid[“].
Differences
Chemical Structure: this compound is a synthetic compound, while Salvinorin A is a natural compound extracted from the Salvia divinorum plant[“].
Psychoactive Effects: this compound does not have significant psychoactive effects and is not known to cause hallucinations. On the other hand, Salvinorin A is a potent hallucinogen[“].
Medical Applications: this compound is approved for use in Japan and the EU for the treatment of uremic pruritus in hemodialysis patients. Salvinorin A, however, is not approved for any medical uses.
Mechanism: While both compounds are kappa-opioid receptor agonists, they may have different affinities for the receptor and may activate the receptor in slightly different ways[“].
Related Small Molecules
JDTic dihydrochloride,6-Hydroxyflavanone,2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride,Dslet,[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-,Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine,b-Endorphin (6-31) (human),Jtc-801,BU09059,Valorphin ,Corydaline,6beta-Naltrexol,Chlornaltrexamine dihydrochloride
Orientations Futures
Melanophagy Induction and PKA Inhibition: Nalfurafine hydrochloride has been identified as a potent inducer of melanophagy, a form of selective autophagy targeting melanosomes. This compound increases autophagy and reduces melanin content in certain cell types. Its mechanism involves inhibiting protein kinase A (PKA) activation, which plays a role in the degradation of melanosomes and the suppression of pigmentation[“].
Corneal Neovascularization and Inflammation: In a study investigating the effects of nalfurafine on corneal neovascularization (CNV), it was found that its topical administration significantly suppressed CNV, lymphangiogenesis, and the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas. This suggests potential therapeutic applications for conditions like ocular inflammation and corneal transplant rejection[“].
Inhibitory Effects on Morphine-Induced Reward and Hyperlocomotion: Research has shown that nalfurafine can modulate the effects of morphine. In particular, it dose-dependently reduced morphine-induced conditioned place preference (CPP), a measure of reward-related behavior. However, it did not appear to block the morphine-induced increase in locomotor activity, indicating a selective influence on specific aspects of opioid effects[“].
Impact on Rotarod Performance: Nalfurafine has also been observed to significantly inhibit rotarod performance, suggesting effects on motor coordination. This is important for understanding its broader pharmacological profile and potential side effects[“].
Comparison with Other KOP Agonists and Potential Clinical Applications: Compared to NP-5497-KA, another KOP agonist, nalfurafine has been found to have lower selectivity for the κ-opioid receptor over the μ-opioid receptor. Despite this, both nalfurafine and NP-5497-KA suppressed morphine-induced CPP, indicating their potential in treating opioid and substance use disorders. However, it's noted that nalfurafine does not typically produce the adverse effects common to other KOP agonists, making it a unique compound in this class[“].
Propriétés
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFYNINGIMKAG-FQJQBBMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426071 | |
Record name | Remitch | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152658-17-8 | |
Record name | 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152658-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remitch | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALFURAFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CC4N0P8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.